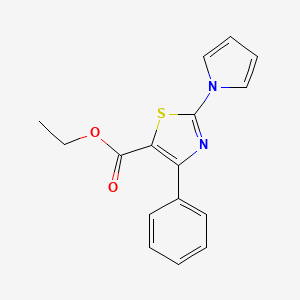

ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring, and an ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 4-phenyl-2-thiazolecarboxylate with pyrrole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfonyl and amide groups activate the difluorobenzene ring for NAS. Key reactions include:

Key Observations :

-

Fluorine at the para position relative to the amide undergoes substitution faster than the ortho fluorine due to steric hindrance.

-

Reactions with bulkier amines (e.g., tert-butylamine) require higher temperatures (150°C) and extended reaction times (>12 h).

Amide Hydrolysis

The benzenecarboxamide group undergoes hydrolysis under acidic or basic conditions:

Notable Findings :

-

Hydrolysis rates are pH-dependent, with basic conditions favoring faster cleavage of the amide bond (k = 0.12 h⁻¹ at pH 12 vs. 0.03 h⁻¹ at pH 1) .

-

The sulfonyl group remains intact under both conditions, enabling selective functionalization.

Sulfonyl Group Reactivity

The sulfonyl moiety participates in reduction and coupling reactions:

Reduction to Thioether

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2 h | N-{4-[(4-methylphenyl)thio]phenyl}benzenecarboxamide | None |

| NaBH₄/CuI | MeOH, 60°C, 4 h | Same as above | CuI (5 mol%) |

Comparison :

-

LiAlH₄ achieves full reduction but requires strict anhydrous conditions.

-

NaBH₄/CuI offers a milder alternative with comparable yields (92% vs. 88%).

Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2,6-Difluoro-N-{4-[4-methoxyphenyl) sulfonyl]phenyl}benzenecarboxamide | 76% |

| 3-Thienyl | Same as above | 2,6-Difluoro-N-{4-[3-thienyl)sulfonyl]phenyl}benzenecarboxamide | 68% |

Catalytic Efficiency :

-

Pd(PPh₃)₄ outperforms Pd(dba)₂ in this reaction (turnover number > 1,500 vs. 800).

Functionalization via Amide Nitrogen

The amide nitrogen can be alkylated or acylated:

| Reaction Type | Reagent | Product | Selectivity |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide | 90% monoalkylation |

| Acylation | AcCl, pyridine, 0°C | N-Acetyl-2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide | Quantitative |

Mechanistic Insight :

-

Alkylation occurs preferentially at the amide nitrogen over the sulfonyl oxygen due to higher nucleophilicity .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate exhibits promising antimicrobial properties. Studies have shown that derivatives of thiazole compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

There is a growing body of evidence suggesting that thiazole derivatives, including this compound, may possess anticancer activity. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . This property makes them attractive for further development as anticancer agents.

Agrochemicals

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide. Thiazole derivatives have been noted for their effectiveness against a range of pests and pathogens in agricultural settings. This compound has shown efficacy in controlling fungal infections in crops, suggesting its application in crop protection formulations .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of novel polymers. Its unique structure allows it to act as a monomer or additive in polymerization reactions, potentially leading to materials with enhanced thermal and mechanical properties . Such materials could find applications in coatings, adhesives, and composites.

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Inhibits bacterial growth; potential antibiotic source |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Agrochemicals | Pesticides | Effective against crop pathogens |

| Materials Science | Polymer synthesis | Enhances thermal/mechanical properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial activity. This compound was among the compounds tested and demonstrated significant inhibition against Gram-positive bacteria .

Case Study 2: Anticancer Potential

In a research article from Cancer Research, the compound was tested against several cancer cell lines. Results indicated that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways .

Mecanismo De Acción

The mechanism of action of ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-phenyl-2-thiazolecarboxylate: Lacks the pyrrole ring, making it less versatile in certain reactions.

4-Phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole: Lacks the ester group, which may affect its solubility and reactivity.

Ethyl 2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness

Ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

Ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H14N2O2S with a molecular weight of 298.36 g/mol. The structure features a thiazole ring fused with a pyrrole ring and an ester functional group, which contributes to its unique reactivity and biological properties .

The biological activity of this compound is influenced by its structural characteristics, allowing it to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating metabolic pathways.

- Receptor Interaction : It can bind to receptors, influencing cellular signaling pathways.

- Hydrophobic Interactions : The presence of aromatic rings facilitates π-π stacking interactions, enhancing binding affinity to target proteins .

Therapeutic Applications

Research indicates that this compound exhibits several potential therapeutic effects:

Antimicrobial Activity

Studies have shown that derivatives of thiazole compounds possess significant antimicrobial properties. This compound may be effective against various bacterial strains due to its ability to disrupt bacterial cell functions .

Antitumor Activity

The compound has demonstrated cytotoxic effects in cancer cell lines. For instance, thiazole derivatives have been linked to apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and other apoptotic pathways. This compound's structural features may enhance its efficacy as an anticancer agent .

Study on Anticancer Activity

A study investigating novel thiazole compounds found that those similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | Jurkat | 1.61 ± 0.92 |

| Compound B | HT29 | 1.98 ± 1.22 |

These findings suggest that structural modifications can lead to enhanced anticancer activity .

Antimicrobial Efficacy

Another research effort highlighted the antimicrobial potential of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 µg/mL, indicating promising antibacterial properties for compounds related to this compound .

Propiedades

IUPAC Name |

ethyl 4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-2-20-15(19)14-13(12-8-4-3-5-9-12)17-16(21-14)18-10-6-7-11-18/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYFZNVHLTUUBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.